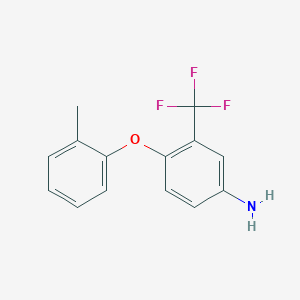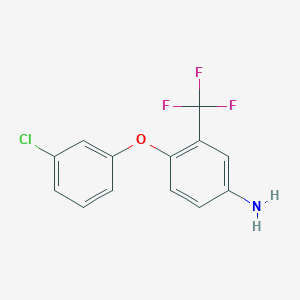
4-甲氧基-3-(三氟甲基)苄胺
描述
4-Methoxy-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzylamine structure
科学研究应用
4-Methoxy-3-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs, particularly those targeting neurological disorders.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
Benzylamines are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, they can react with aldehydes and ketones to form oximes or hydrazones . In these reactions, the nitrogen atom acts as a nucleophile, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, can potentially affect various biochemical pathways, including those involving aldehydes and ketones .
Pharmacokinetics
The compound’s molecular weight (20518 g/mol) and its physical form (liquid) suggest that it may have good bioavailability .
Result of Action
The formation of oximes and hydrazones can potentially lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-3-(trifluoromethyl)benzylamine. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .
生化分析
Biochemical Properties
4-Methoxy-3-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s methoxy and trifluoromethyl groups contribute to its reactivity and binding affinity. For instance, it may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
4-Methoxy-3-(trifluoromethyl)benzylamine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it may impact the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-3-(trifluoromethyl)benzylamine involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with amino acid residues in the active site of the enzyme or receptor . Furthermore, 4-Methoxy-3-(trifluoromethyl)benzylamine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-(trifluoromethyl)benzylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to a decrease in its activity and effectiveness . Long-term studies in vitro or in vivo have shown that prolonged exposure to the compound can result in changes in cellular function, such as altered metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-(trifluoromethyl)benzylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
4-Methoxy-3-(trifluoromethyl)benzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 4-Methoxy-3-(trifluoromethyl)benzylamine within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its effectiveness and function.
Subcellular Localization
4-Methoxy-3-(trifluoromethyl)benzylamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and contribute to its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine typically involves the reduction of 4-methoxy-3-(trifluoromethyl)benzaldehyde using suitable reducing agents. One common method includes the use of sodium borohydride (NaBH4) in methanol as the reducing agent . The reaction is carried out under ambient temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-3-(trifluoromethyl)benzylamine may involve a more scalable approach. For instance, the reduction of 4-methoxy-3-(trifluoromethyl)benzaldehyde can be achieved using catalytic hydrogenation in the presence of a palladium catalyst. This method offers higher yields and is more suitable for large-scale production .
化学反应分析
Types of Reactions: 4-Methoxy-3-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include imines, nitriles, secondary amines, and substituted benzylamine derivatives .
相似化合物的比较
4-Methoxybenzylamine: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the methoxy group.
Uniqueness: 4-Methoxy-3-(trifluoromethyl)benzylamine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its potential in various research applications .
属性
IUPAC Name |
[4-methoxy-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNTNRECSTMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590706 | |
| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743408-04-0 | |
| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)







